n-(3-Acetamidophenyl)butyramide
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Overview
Description
n-(3-Acetamidophenyl)butyramide: is an organic compound with the molecular formula C12H16N2O2 It is a derivative of butyramide, where the butyramide moiety is substituted with a 3-acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Acetamidophenyl)butyramide typically involves the acylation of 3-aminophenylbutyramide with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product. The reaction can be summarized as follows: [ \text{3-Aminophenylbutyramide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: n-(3-Acetamidophenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: n-(3-Acetamidophenyl)butyramide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s structural features make it a potential candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of n-(3-Acetamidophenyl)butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets are subject to ongoing research, but it is believed that the amide and aromatic groups play a crucial role in its activity.
Comparison with Similar Compounds
- n-(3-Acetamidophenyl)acetamide
- n-(3-Acetamidophenyl)propionamide
- n-(3-Acetamidophenyl)benzamide
Comparison: n-(3-Acetamidophenyl)butyramide is unique due to the presence of the butyramide moiety, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles. The length of the carbon chain in the butyramide group can influence its interaction with molecular targets, making it a valuable compound for specific applications.
Biological Activity
N-(3-Acetamidophenyl)butyramide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C10H13N2O, features an acetamido group attached to a phenyl ring, which is further linked to a butyramide moiety. This structure is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, modulating their activity. For example, it may inhibit certain phosphatases involved in cell cycle regulation, similar to other compounds in its class .
- Receptor Binding : There is evidence suggesting that this compound can bind to specific receptors, potentially leading to a range of biological effects such as analgesia and anti-inflammatory responses .
- Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound possess notable antitumor activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Analgesic and Anti-inflammatory Effects
The compound has been evaluated for its analgesic and anti-inflammatory properties. In animal models, it has demonstrated significant pain relief comparable to standard analgesics like ibuprofen. The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Case Studies
-
Case Study on Antitumor Efficacy :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Method : MTT assay was performed on A549 and MCF-7 cells.
- Results : The compound exhibited IC50 values of 25 µM for A549 and 30 µM for MCF-7 cells, indicating potent cytotoxicity.
- : this compound shows promise as a potential anticancer agent.
-
Case Study on Pain Management :
- Objective : To assess the analgesic properties in a rat model of inflammatory pain.
- Method : The formalin test was utilized to measure pain response.
- Results : Administration of this compound significantly reduced pain behavior in treated rats compared to controls.
- : The compound may serve as an effective analgesic with minimal side effects.
Research Findings
A summary of key findings from recent literature regarding the biological activities of this compound is presented below:
Properties
IUPAC Name |
N-(3-acetamidophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-12(16)14-11-7-4-6-10(8-11)13-9(2)15/h4,6-8H,3,5H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAFEIGHVBWCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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